

# The Target of GSK329: An In-depth Technical Guide to TNNI3K Inhibition

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## Compound of Interest

Compound Name: GSK329

Cat. No.: B15611421

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## Introduction

**GSK329** is a potent and selective small-molecule inhibitor targeting Troponin I-interacting kinase (TNNI3K), a cardiomyocyte-specific kinase implicated in cardiovascular pathologies. This guide provides a comprehensive technical overview of **GSK329**'s primary target, its mechanism of action, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support further research and drug development efforts centered on TNNI3K inhibition.

## Primary Target: TNNI3K (Troponin I-Interacting Kinase)

The primary molecular target of **GSK329** is the cardiac troponin I-interacting kinase (TNNI3K), also known as cardiac ankyrin repeat kinase (CARK). TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is predominantly expressed in cardiomyocytes. Its strategic location and function within cardiac signaling pathways have positioned it as a compelling target for therapeutic intervention in heart disease.

## Quantitative Data: Potency and Selectivity of GSK329

**GSK329** exhibits high potency for TNNI3K and significant selectivity over other kinases. The following tables summarize the key quantitative data for **GSK329**.

Table 1: In Vitro Potency of **GSK329**

Target	IC50 (nM)
TNNI3K	10

Table 2: Kinase Selectivity Profile of **GSK329**

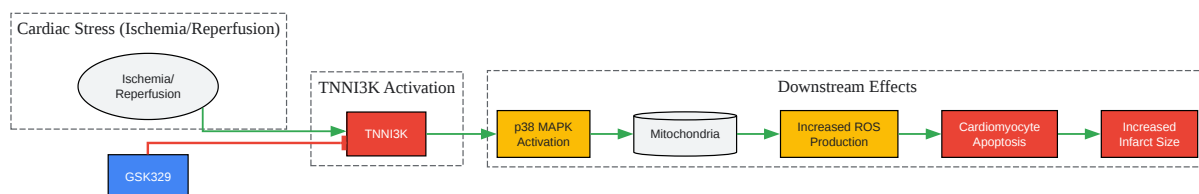
Kinase	Selectivity (Fold over TNNI3K)
VEGFR2	40
p38α	80
B-Raf	>200

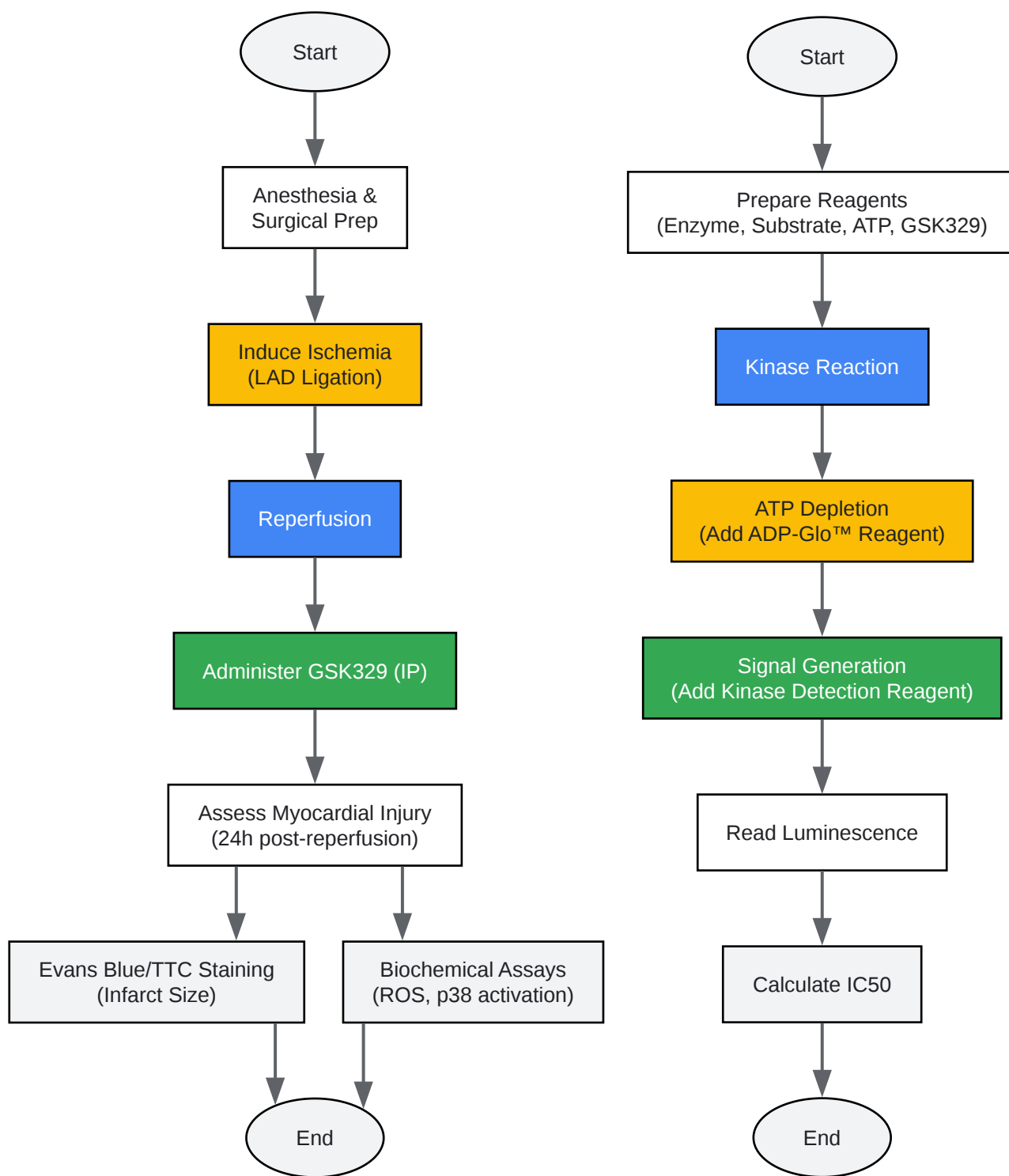
**GSK329** also demonstrates over 100-fold selectivity against 80% of a panel of 185 kinases tested.

## Mechanism of Action and Signaling Pathway

TNNI3K is a key regulator of cardiac stress responses. In the context of ischemia/reperfusion (I/R) injury, TNNI3K activity is upregulated, leading to a cascade of downstream events that contribute to myocardial damage. **GSK329**, by inhibiting TNNI3K, mitigates these detrimental effects.

The primary mechanism of TNNI3K-mediated cardiac injury involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This leads to increased production of mitochondrial reactive oxygen species (ROS), resulting in oxidative stress, cardiomyocyte apoptosis, and ultimately, increased infarct size.





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